molecular formula C18H17N3O2S B2567136 N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-2-phenylacetamide CAS No. 864859-11-0

N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-2-phenylacetamide

Cat. No.: B2567136
CAS No.: 864859-11-0
M. Wt: 339.41
InChI Key: PTUAOTVLLMVTQF-UHFFFAOYSA-N
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Description

N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-2-phenylacetamide is a complex organic compound that belongs to the class of thienopyridine derivatives

Scientific Research Applications

N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-2-phenylacetamide has several scientific research applications:

Mechanism of Action

Target of Action

The primary targets of N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-phenylacetamide are the JNK2 and JNK3 kinases . These kinases play a crucial role in cell biology, particularly in the regulation of cellular responses to stress and the control of apoptosis.

Mode of Action

N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-phenylacetamide: interacts with its targets, the JNK2 and JNK3 kinases, by forming an H-bond acceptor interaction with the hinge region of the ATP-binding site . This unique binding mode allows the compound to inhibit the activity of these kinases effectively.

Biochemical Pathways

The inhibition of JNK2 and JNK3 kinases by N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-phenylacetamide affects the JNK signaling pathway . This pathway is involved in various cellular processes, including inflammation, apoptosis, and cellular stress response. The inhibition of this pathway can lead to a decrease in inflammation and apoptosis, which can have downstream effects on various cellular functions.

Result of Action

The molecular and cellular effects of N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-phenylacetamide ’s action include a significant and dose-dependent accumulation of cells in the G2/M phase of the cell cycle, with a concomitant decrease of cells in the other phases of the cell cycle (especially the G0/G1 phase) . This suggests that the compound may have potential anti-cancer properties by inhibiting cell proliferation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-2-phenylacetamide typically involves multiple steps. One common method starts with the preparation of 3-amino-4-cyano-2-thiophenecarboxamides, which are then used as versatile synthons for further reactions . The key steps include:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-2-phenylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield thieno[2,3-c]pyridine oxides, while reduction may produce the corresponding amines or alcohols .

Comparison with Similar Compounds

Similar Compounds

    Thieno[3,2-d]pyrimidines: These compounds share a similar core structure and exhibit diverse biological activities.

    Thieno[3,4-b]pyridines:

Uniqueness

N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-2-phenylacetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S/c1-12(22)21-8-7-14-15(10-19)18(24-16(14)11-21)20-17(23)9-13-5-3-2-4-6-13/h2-6H,7-9,11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTUAOTVLLMVTQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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